molecular formula C8H12O4 B12991306 2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid

2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B12991306
M. Wt: 172.18 g/mol
InChI Key: OGABTFOOUNUHSR-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[35]nonane-8-carboxylic acid is a chemical compound with the molecular formula C8H12O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused with a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diols with carboxylic acids under acidic conditions to form the spirocyclic ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid
  • 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid

Uniqueness

2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2,5-dioxaspiro[3.5]nonane-8-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-7(10)6-1-2-12-8(3-6)4-11-5-8/h6H,1-5H2,(H,9,10)

InChI Key

OGABTFOOUNUHSR-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1C(=O)O)COC2

Origin of Product

United States

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